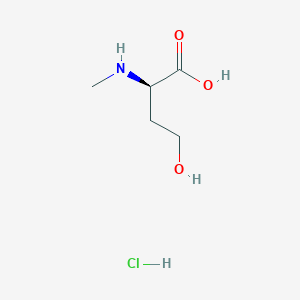

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of butanoic acid and contains both a hydroxyl group and a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride typically involves the reaction of butanoic acid derivatives with methylamine under controlled conditions. One common method involves the use of a boron reagent for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the methylamino group can produce primary amines .

Wissenschaftliche Forschungsanwendungen

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.

Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Dimethylamino)butanoic acid hydrochloride

- 3-(Methylamino)propionic acid

- 4-(Methylamino)butanoic acid

Uniqueness

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Biologische Aktivität

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride, commonly referred to as HMB (β-hydroxy β-methylbutyrate), is a compound derived from the amino acid leucine. It has garnered attention for its potential biological activities, particularly in muscle metabolism, anti-inflammatory effects, and neuroprotective properties. This article explores the biological activity of HMB through various studies and findings.

HMB exerts its biological effects primarily through the following mechanisms:

- Protein Synthesis : HMB promotes muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.

- Anti-Catabolic Effects : It reduces muscle protein breakdown, particularly during periods of stress or inactivity.

- Anti-Inflammatory Properties : HMB has been shown to decrease markers of inflammation, which can be beneficial in various inflammatory conditions.

Table 1: Summary of Biological Activities of HMB

Case Studies

-

Muscle Mass and Strength in Elderly :

A study involving elderly participants demonstrated that supplementation with HMB led to significant improvements in muscle mass and strength over a 12-week period. Participants reported enhanced physical performance, suggesting that HMB could be a valuable supplement for aging populations to combat sarcopenia (muscle loss) . -

Post-Surgical Recovery :

In a clinical trial with patients recovering from hip surgery, those who received HMB showed faster recovery rates and reduced hospital stays compared to a placebo group. The reduction in muscle wasting post-surgery was attributed to HMB's anti-catabolic effects . -

Neuroprotection in Animal Models :

Research utilizing animal models of neurodegeneration indicated that HMB administration resulted in reduced neuronal loss and improved cognitive function. The mechanism was linked to its ability to modulate inflammatory responses within the central nervous system .

Research Findings

- Muscle Protein Synthesis : A meta-analysis indicated that HMB supplementation significantly increased muscle protein synthesis rates in both resistance-trained individuals and untrained populations .

- Inflammation Markers : Studies have shown that HMB supplementation can lower levels of C-reactive protein (CRP) and other inflammatory markers, suggesting its potential use in managing chronic inflammatory diseases .

- Safety Profile : Long-term studies have reported that HMB is well-tolerated with minimal side effects, making it a safe option for various populations including athletes and older adults .

Eigenschaften

IUPAC Name |

(2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVSUEAZNIFFDT-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CCO)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.